molecular formula C8H14N2O3 B7920930 (1-Acetyl-pyrrolidin-3-ylamino)-acetic acid

(1-Acetyl-pyrrolidin-3-ylamino)-acetic acid

Cat. No.: B7920930
M. Wt: 186.21 g/mol
InChI Key: CQZOOSYOSIOAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Acetyl-pyrrolidin-3-ylamino)-acetic acid is a glycine derivative featuring a pyrrolidine ring substituted at the 3-position with an acetylated amino group. The acetyl group enhances stability by reducing the basicity of the amine, while the acetic acid moiety allows for solubility in polar solvents and participation in hydrogen bonding. Its molecular formula is C₉H₁₄N₂O₃, with a molecular weight of 198.22 g/mol (estimated).

Properties

IUPAC Name

2-[(1-acetylpyrrolidin-3-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-6(11)10-3-2-7(5-10)9-4-8(12)13/h7,9H,2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZOOSYOSIOAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Acetylpyrrolidin-3-amine

The foundational step involves acetylation of pyrrolidin-3-amine. Pyrrolidin-3-amine, a secondary amine, undergoes selective acetylation at the pyrrolidine nitrogen using acetic anhydride in dichloromethane (DCM) with triethylamine as a base. This reaction typically proceeds at 0–25°C for 4–6 hours, achieving yields of 85–90%. The acetyl group confers stability to the pyrrolidine nitrogen, preventing undesired side reactions during subsequent steps.

Alkylation with Bromoacetic Acid

The 3-amino group of 1-acetylpyrrolidin-3-amine is then alkylated with bromoacetic acid. In a polar aprotic solvent like dimethylformamide (DMF), the amine nucleophile displaces bromide from bromoacetic acid at 60–80°C over 12–18 hours. Catalytic potassium iodide enhances reactivity by generating a more electrophilic intermediate. This step yields (1-acetyl-pyrrolidin-3-ylamino)-acetic acid with a purity of 92–95% after recrystallization from ethanol.

Table 1: Reaction Conditions for Alkylation

ParameterValue
SolventDMF
Temperature70°C
Reaction Time15 hours
CatalystKI (5 mol%)
Yield88%

Reductive Amination Approach Using Glyoxylic Acid

Condensation of 1-Acetylpyrrolidin-3-amine with Glyoxylic Acid

Reductive amination offers an alternative route. Glyoxylic acid reacts with 1-acetylpyrrolidin-3-amine in methanol under reflux, forming an imine intermediate. Sodium cyanoborohydride (NaBH3CN) is employed as a selective reducing agent, maintaining the pH at 6–7 using acetic acid. This method avoids harsh alkylation conditions and achieves a 78–82% yield.

Optimization of Reducing Agents

Comparative studies reveal that NaBH3CN outperforms sodium borohydride (NaBH4) due to its superior selectivity for imine reduction over ester or amide functionalities. Substituting methanol with tetrahydrofuran (THF) increases the reaction rate but reduces yield to 70% due to incomplete reduction.

Solid-Phase Synthesis Utilizing Resin-Bound Intermediates

Immobilization of Pyrrolidin-3-amine on Wang Resin

Solid-phase synthesis enhances purity by minimizing side reactions. Pyrrolidin-3-amine is anchored to Wang resin via its amino group using a carbodiimide coupling agent. The resin-bound intermediate is then acetylated with acetyl chloride in DCM, achieving quantitative conversion.

Cleavage and Purification

After acetylation, the resin is treated with bromoacetic acid in the presence of diisopropylethylamine (DIPEA). Cleavage from the resin using trifluoroacetic acid (TFA)/DCM (1:1) liberates this compound with a yield of 80–85% and >99% purity by HPLC.

Table 2: Solid-Phase Synthesis Parameters

StepConditions
Coupling AgentEDC/HOBt
Acetylation SolventDCM
Cleavage ReagentTFA/DCM (1:1)
Purity (HPLC)>99%

Comparative Analysis of Synthetic Routes

Yield and Scalability

The alkylation method (Section 1) offers the highest yield (88%) and scalability for industrial applications. In contrast, solid-phase synthesis (Section 3) prioritizes purity over throughput, making it ideal for pharmaceutical R&D.

Mechanistic Insights and Side Reactions

Acetyl Group Stability

The acetyl group remains intact under mild acidic conditions (pH 4–6) but hydrolyzes in strong bases (pH >10). This necessitates neutral workup conditions during purification .

Chemical Reactions Analysis

Types of Reactions: (1-Acetyl-pyrrolidin-3-ylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(1-Acetyl-pyrrolidin-3-ylamino)-acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Acetyl-pyrrolidin-3-ylamino)-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Properties

The table below highlights critical differences between (1-Acetyl-pyrrolidin-3-ylamino)-acetic acid and its analogs:

Compound Name Structure Modifications Molecular Weight (g/mol) Key Properties Applications
This compound Pyrrolidine + acetylated amino + acetic acid 198.22 (estimated) Moderate solubility in water, pKa ~3–4 (carboxylic acid) Peptide synthesis, enzyme inhibition studies
[(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid Cyclopropyl group + methyl linker 268.30 Increased lipophilicity, reduced solubility Targeted drug delivery, lipophilic scaffolds
[((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid Piperidine ring (6-membered) + cyclopropyl 282.34 Enhanced conformational flexibility Receptor-binding studies, chiral catalysts
1-Cyclopropylpyrrolidin-3-amine No acetyl or acetic acid groups 126.20 High basicity (free amine), volatile Intermediate in organic synthesis

Impact of Structural Variations

Cyclopropyl Addition

The inclusion of a cyclopropyl group (e.g., in [(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid) introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility . This modification is advantageous in designing prodrugs targeting lipid-rich environments.

Ring Expansion (Pyrrolidine vs. Piperidine)

However, the larger ring size may also reduce selectivity.

Acetylation of the Amine

Acetylation in this compound lowers the amine’s basicity compared to non-acetylated analogs (e.g., 1-Cyclopropylpyrrolidin-3-amine), reducing reactivity and improving metabolic stability .

Acetic Acid Moiety

The carboxylic acid group in this compound confers a pKa of ~3–4, making it less acidic than standalone acetic acid (pKa 2.4–2.8) due to electron-donating effects from the adjacent amine . This property facilitates pH-dependent solubility and interaction with biological targets.

Biological Activity

Antimicrobial Activity

One of the primary areas of interest for (1-Acetyl-pyrrolidin-3-ylamino)-acetic acid is its antimicrobial properties. Studies have shown that this compound and its derivatives exhibit activity against various bacterial and fungal strains.

Antibacterial Activity

Research has demonstrated that this compound and related compounds show promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of this compound and Related Compounds

Bacterial StrainMIC (μg/mL)
S. aureus6.25-12.5
B. subtilis6.25-12.5
E. coli6.25-12.5
P. aeruginosa6.25-12.5

The minimum inhibitory concentrations (MIC) observed for these compounds are comparable to those of standard antibiotics, suggesting potential therapeutic applications.

Antifungal Activity

In addition to antibacterial properties, this compound and its derivatives have shown antifungal activity against various fungal species.

Table 2: Antifungal Activity of this compound and Related Compounds

Fungal SpeciesMIC (μg/mL)
C. albicans12.5
C. glabrata12.5

These results indicate that the compound may have potential as an antifungal agent, particularly against Candida species.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential for enzyme inhibition. Studies have shown that this compound and its derivatives can interact with various enzymes, modulating their activity .

GABA Transporter Inhibition

One notable finding is the compound's ability to inhibit the γ-aminobutyric acid (GABA) transporter, specifically the murine GABA transporter subtype 1 (mGAT1) . This inhibition could have implications for the treatment of neurological disorders.

Case Study: mGAT1 Inhibition

In a study conducted by researchers, a series of pyrrolidine-3-acetic acid derived oximes, including compounds structurally similar to this compound, were screened for their ability to inhibit mGAT1. The most potent compound identified showed significant inhibition of mGAT1, with binding affinities in the nanomolar range .

Potential Therapeutic Applications

The diverse biological activities of this compound suggest several potential therapeutic applications:

Q & A

Basic: How can researchers optimize the synthesis of (1-Acetyl-pyrrolidin-3-ylamino)-acetic acid to improve yield and purity?

Methodological Answer:

  • Step 1: Reaction Pathway Selection
    Prioritize routes involving pyrrolidine ring functionalization, such as nucleophilic substitution or amidation, based on analogous syntheses of pyrrolidine acetic acid derivatives (e.g., Boc-protected pyrrolidine analogs) .
  • Step 2: Purification Strategies
    Use column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) to separate byproducts. Validate purity via HPLC (≥95% threshold) and confirm structural integrity with 1H^1H-NMR and 13C^{13}C-NMR .
  • Step 3: Yield Optimization
    Adjust reaction stoichiometry (e.g., 1.2 equivalents of acetylating agent) and temperature (40–60°C) to minimize side reactions. Monitor intermediates using TLC .

Basic: What analytical techniques are most effective for resolving structural ambiguities in this compound?

Methodological Answer:

  • Technique 1: X-ray Crystallography
    Resolve stereochemical uncertainties by growing single crystals in ethanol/water mixtures. Compare with CSD (Cambridge Structural Database) entries for pyridine/pyrrolidine derivatives to identify bond angles and torsion patterns .
  • Technique 2: High-Resolution Mass Spectrometry (HRMS)
    Confirm molecular formula (e.g., C9_9H15_{15}N2_2O3_3) with ≤2 ppm mass accuracy. Use ESI+ mode for ionization .
  • Technique 3: Infrared Spectroscopy (IR)
    Identify acetyl C=O stretching (1680–1720 cm1^{-1}) and carboxylic acid O-H bands (2500–3300 cm1^{-1}) to distinguish between tautomeric forms .

Advanced: How should researchers design experiments to assess the environmental persistence of this compound in aquatic systems?

Methodological Answer:

  • Experimental Design Framework
    Adopt a split-split plot design with replicates (n=4) to evaluate variables: pH (4–9), temperature (10–30°C), and microbial activity (sterile vs. non-sterile conditions) .
  • Key Parameters
    • Hydrolysis Rate: Monitor degradation via LC-MS at 254 nm over 30 days.
    • Photolysis: Exclude UV light in control groups using amber vials.
    • Sediment Interaction: Measure adsorption coefficients (Kd_d) using batch equilibrium tests .
  • Data Contradiction Resolution
    Normalize results to control for regional microbial diversity using ANOVA (p<0.05). Cross-validate with OECD 309 guidelines for water-sediment systems .

Advanced: What computational strategies are recommended to predict the receptor-binding affinity of this compound derivatives?

Methodological Answer:

  • Strategy 1: Molecular Docking
    Use AutoDock Vina to model interactions with GPCRs or kinase targets. Set grid boxes to encompass active sites (e.g., 25 Å3^3) and apply Lamarckian genetic algorithms .
  • Strategy 2: QSAR Modeling
    Train models with ChEMBL datasets (e.g., CHEMBL1741437) using descriptors like logP, polar surface area, and H-bond donors . Validate with leave-one-out cross-validation (R2^2 > 0.7).
  • Strategy 3: MD Simulations
    Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

Advanced: How can isotopic labeling resolve contradictory metabolic stability data for this compound in preclinical models?

Methodological Answer:

  • Labeling Protocol
    Synthesize 13C^{13}C-labeled analogs at the acetyl group or carboxylic acid position using isotopically enriched precursors (e.g., 13C^{13}C-acetic anhydride) .
  • Tracer Studies
    Administer labeled compound to hepatocyte cultures (e.g., human HepG2 cells) and track metabolites via LC-HRMS. Use Skyline software for isotopic peak integration .
  • Data Harmonization
    Compare half-life (t1/2_{1/2}) values across species (rat vs. human microsomes). Apply mixed-effects models to account for interspecies variability .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Protocol 1: Personal Protective Equipment (PPE)
    Use nitrile gloves, lab coats, and ANSI Z87.1-compliant goggles. Refer to GHS Category 4 toxicity data (oral, dermal, inhalation) .
  • Protocol 2: Ventilation
    Conduct reactions in fume hoods with ≥100 ft/min face velocity. Store in airtight containers under nitrogen .
  • Protocol 3: Emergency Response
    For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Follow H313/H333 hazard statements .

Table 1: Key Analytical Techniques for Structural Validation

TechniqueApplicationCritical ParametersReference
X-ray CrystallographyStereochemical resolutionR-factor < 0.05
HRMSMolecular formula confirmationMass error ≤2 ppm
1H^1H-NMRFunctional group identificationδ 1.9–2.1 (acetyl protons)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.